

14-o-Acetylsachaconitine CAS number and molecular formula

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Compound of Interest

Compound Name: 14-o-Acetylsachaconitine

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In-Depth Technical Guide: 14-o-Acetylsachaconitine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Compound Name: **14-o-Acetylsachaconitine** Synonym: 14-O-Acetylbrowniine CAS Number: 65601-04-9 Molecular Formula: C₂₇H₄₃NO₈

Physicochemical Properties

Property	Value
Molecular Weight	509.6 g/mol
IUPAC Name	[(1R,14S,15R,16S)-15-acetoxy-3-ethyl-2,12,14-trihydroxy-4,8,16-trimethoxy-11-methyl-7-oxa-3-azaheptacyclo[11.3.1.1 ³ , ¹¹ .1 ⁵ , ¹⁰ .0 ¹ , ¹⁵ .0 ⁴ , ⁹]nonad ecan-13-yl] acetate

Biological Activity and Quantitative Analysis

14-o-Acetylsachaconitine, a diterpenoid alkaloid isolated from plants of the Delphinium genus, has demonstrated notable anti-inflammatory and antioxidant properties.[1]



Anti-inflammatory Activity

In vitro studies have shown that **14-o-Acetylsachaconitine** exhibits significant anti-inflammatory activity. At a concentration of 1000 μ g/mL, it demonstrated a 75.3% inhibition, which is comparable to the anti-inflammatory effect of aspirin at the same concentration (80.8% inhibition).[1]

Compound	Concentration (µg/mL)	Anti-inflammatory Activity (%)
14-o-Acetylsachaconitine	1000	75.3
Aspirin (Reference)	1000	80.8

Antioxidant Activity

The antioxidant potential of **14-o-Acetylsachaconitine** has been evaluated through its ability to scavenge free radicals.

Hydroxyl Radical Scavenging: The compound's capacity to remove hydroxyl radicals was observed to be concentration-dependent, with activity ranging from 13.18% to 57.62% at concentrations between 200.0 μ g/mL and 1000.0 μ g/mL.[1]

Concentration (µg/mL)	Hydroxyl Radical Scavenging Activity (%)
200.0 - 1000.0	13.18 - 57.62

DPPH Radical Scavenging: Against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), **14-o-Acetylsachaconitine** showed increasing scavenging activity with higher concentrations. At 5000.0 µg/mL, it achieved a 38.21% suppression of DPPH radical activity.[1]

Concentration (µg/mL)	DPPH Radical Scavenging Activity (%)
500.0 - 5000.0	(Data shows an increasing trend up to 38.21%)

Experimental Protocols



The following are detailed methodologies for the key experiments cited in the evaluation of **14-o-Acetylsachaconitine**'s biological activity.

Isolation of 14-o-Acetylsachaconitine

The isolation of **14-o-Acetylsachaconitine** was performed on the aerial parts of Delphinium oreophilum. The dried and crushed plant material was extracted with 70% ethyl alcohol. The resulting alcoholic extract was then partitioned into ethyl acetate and chloroform fractions to facilitate the isolation of diterpene alkaloids.[2]

Anti-inflammatory Activity Assay (In Vitro)

While the specific in vitro assay for determining the anti-inflammatory activity of **14-o-Acetylsachaconitine** is not explicitly detailed in the available literature, a common and relevant method is the inhibition of albumin denaturation assay.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be correlated with its anti-inflammatory properties.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of 14-o-Acetylsachaconitine solution at various concentrations (e.g., 200-1000 μg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg).
- Control: A control solution is prepared with 0.2 mL of the vehicle (e.g., DMSO) instead of the test sample.
- Incubation: The mixtures are incubated at 37°C for 15 minutes.
- Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.
- Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
- Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) /



Absorbance of Control] x 100

 Reference Standard: Aspirin is used as a reference standard and tested under the same conditions.

Antioxidant Activity Assay: DPPH Radical Scavenging

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

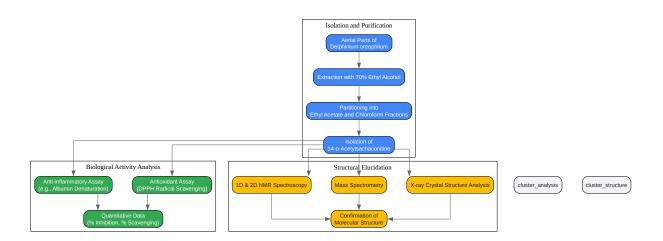
Protocol:

- Sample Preparation: Prepare various concentrations of 14-o-Acetylsachaconitine (e.g., 500-5000 μg/mL) in a suitable solvent like methanol.
- DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
- Control: A control is prepared by mixing 1 mL of the DPPH solution with 1 mL of the solvent.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the isolation and analysis of **14-o-Acetylsachaconitine**.

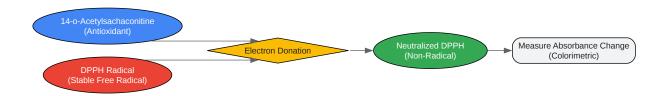




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Caption: Experimental workflow for the isolation, structural elucidation, and biological activity assessment of **14-o-Acetylsachaconitine**.





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Caption: Logical relationship in the DPPH antioxidant assay for **14-o-Acetylsachaconitine**.

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